molecular formula C15H11ClI3NO4 B601875 Levothyroxine Impurity B CAS No. 1628720-66-0

Levothyroxine Impurity B

Cat. No.: B601875
CAS No.: 1628720-66-0
M. Wt: 685.43
InChI Key:
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Description

Levothyroxine Impurity B is a degradation product or by-product formed during the synthesis or storage of levothyroxine, a synthetic form of the thyroid hormone thyroxine (T4). Levothyroxine is widely used in the treatment of hypothyroidism and other thyroid-related disorders. Impurities in pharmaceutical compounds, such as this compound, are of significant concern due to their potential impact on the efficacy and safety of the drug product .

Scientific Research Applications

Levothyroxine Impurity B has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

Levothyroxine Impurity B can be synthesized through various methods. One common approach involves the degradation of levothyroxine under specific conditions. For instance, the impurity can be formed through the Maillard reaction between levothyroxine and lactose, which is often used as an excipient in levothyroxine tablets . The reaction conditions typically involve elevated temperatures and prolonged storage times.

Industrial Production Methods

In industrial settings, the production of this compound is generally minimized through stringent control of manufacturing processes and storage conditions. when necessary, the impurity can be isolated and characterized using techniques such as column chromatography, flash chromatography, or preparative high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

Levothyroxine Impurity B can undergo various chemical reactions, including:

    Oxidation: Exposure to oxidizing agents can lead to the formation of oxidized products.

    Reduction: Reducing agents can convert the impurity into different reduced forms.

    Substitution: The impurity can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deiodinated or dehydroxylated products .

Comparison with Similar Compounds

Levothyroxine Impurity B can be compared with other impurities and degradation products of levothyroxine, such as:

    Liothyronine (T3): A more active form of thyroid hormone with a rapid onset of action.

    Levothyroxine Impurity A: Another degradation product with distinct chemical properties.

    Levothyroxine Impurity C: Formed under different conditions and with unique structural characteristics.

This compound is unique due to its specific formation pathway and potential impact on the stability and efficacy of levothyroxine formulations .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Levothyroxine Impurity B involves the conversion of the starting material, L-tyrosine, to the intermediate compound, 3,5-diiodo-L-tyrosine, followed by further iodination and cyclization to form the final product.", "Starting Materials": [ "L-tyrosine", "Iodine", "Sodium hydroxide", "Hydrogen peroxide", "Acetic acid", "Methanol", "Diethyl ether" ], "Reaction": [ "Step 1: L-tyrosine is dissolved in a solution of sodium hydroxide and hydrogen peroxide in water to form 3,5-diiodo-L-tyrosine.", "Step 2: 3,5-diiodo-L-tyrosine is dissolved in acetic acid and iodine is added to the solution. The mixture is stirred at room temperature until the iodine is consumed.", "Step 3: Methanol is added to the reaction mixture and the resulting precipitate is filtered and washed with methanol.", "Step 4: The product is dissolved in a solution of sodium hydroxide and diethyl ether is added to the solution. The mixture is stirred at room temperature until the product precipitates out.", "Step 5: The product is filtered, washed with diethyl ether, and dried to yield Levothyroxine Impurity B." ] }

CAS No.

1628720-66-0

Molecular Formula

C15H11ClI3NO4

Molecular Weight

685.43

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

O-(4-Hydroxy-3-chloro-5-iodophenyl)-3,5-diiodo-L-tyrosine;  (2S)-2-Amino-3-[4-(3-chloro-4-hydroxy-5-iodophenoxy)-3,5-diiodophenyl]propanoic Acid;  3-Chloro Thyroxine

Origin of Product

United States

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